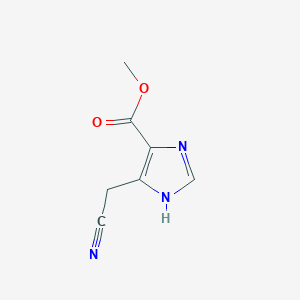
Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate is a heterocyclic compound that features an imidazole ring substituted with a cyanomethyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. Solvent-free reactions and catalytic processes are often preferred for their environmental benefits and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted imidazole derivatives .
Scientific Research Applications
Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and imidazole-based compounds. Examples are cyanoacetohydrazides and other substituted imidazoles .
Uniqueness
Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C7H7N3O2/c1-12-7(11)6-5(2-3-8)9-4-10-6/h4H,2H2,1H3,(H,9,10) |
InChI Key |
CQEDFPODTPSGIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC=N1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


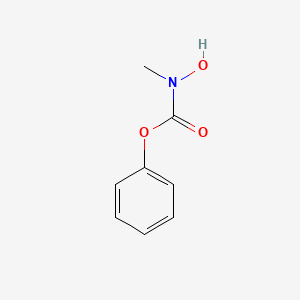
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13023097.png)
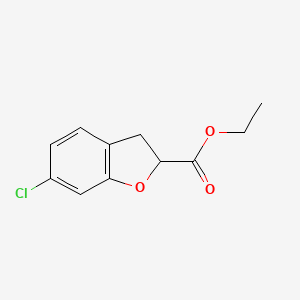
![tert-Butyl (4aS,6R,7aR)-6-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13023116.png)
![2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s)](/img/structure/B13023118.png)
![1,6-Dimethyl-3-(naphthalen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13023121.png)
![Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13023127.png)
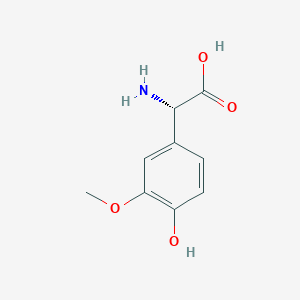

![Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13023144.png)
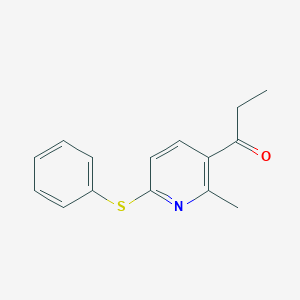

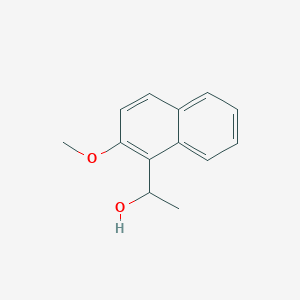
![2-Chlorofuro[2,3-b]pyridine](/img/structure/B13023168.png)
